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For researchers, scientists, and professionals in drug development utilizing microfabricated
devices, the choice of ohmic contact material is critical for reliable device performance. This
guide provides an objective comparison of two commonly used materials for ohmic contacts on
silicon: nickel silicide (NiSi) and aluminum (Al). The comparison is based on experimental data
for key performance metrics, including electrical properties and thermal stability.

Performance Comparison

A summary of the key performance parameters for nickel silicide and aluminum ohmic contacts
is presented below. It is important to note that these values can vary significantly depending on
the specific fabrication process parameters, such as deposition method, annealing temperature
and duration, and the doping concentration of the silicon substrate.
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Property

Nickel Silicide
(NiSi)

Aluminum (Al)

Key
Considerations

Specific Contact

Resistivity (pc)

10-%to 10~8 Q-cm?

10-%to 107 Q-cm?

NiSi can achieve
lower contact
resistivity, which is
crucial for scaled

devices.

Sheet Resistance (Rs)

10-20 Q/sq for NiSi

phase

~0.03 Q/sq (for bulk
Al)

NiSi sheet resistance
is for the formed
silicide layer, while for
Al it is for the

deposited metal film.

Formation

Temperature

350-600°C for NiSi

phase

400-450°C for alloying

NiSi formation is a
multi-stage process
with different phases
(Ni2Si, NiSi, NiSiz)
forming at different

temperatures.

Thermal Stability

Stable up to ~600°C

Prone to junction
spiking and
electromigration at
elevated

temperatures.[1]

NiSi offers superior
thermal stability

compared to Al.

Low-Temperature

Performance

No superconducting

transition

Becomes
superconducting
below 1.175 K,
leading to increased
contact resistance
near zero magnetic
field.[2]

NiSi is advantageous
for low-temperature
guantum transport

measurements.[2]

Process Integration

Self-aligned process
(salicide) compatible
with modern CMOS

technology.

Simpler deposition
process but can have

issues with junction

The salicide process
for NiSi allows for
precise contact

formation.
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spiking in shallow

junctions.[1]
Can be higher due to
silicide formation Careful process
) ) Generally lower, but ) ]
Junction Leakage consuming part of the ) ) o control is required for
. ) ) junction spiking can )
Current silicon junction. both materials to
lead to shorts. o
Abnormal growth can minimize leakage.

cause failures.[3][4]

Experimental Protocols

Detailed methodologies for the fabrication of nickel silicide and aluminum ohmic contacts are
crucial for reproducibility and optimization. Below are representative experimental protocols for
creating these contacts on a silicon substrate.

Nickel Silicide (NiSi) Ohmic Contact Fabrication
(Salicide Process)

The self-aligned silicide (salicide) process is a standard method for forming nickel silicide
contacts in modern microfabrication.

e Substrate Preparation: Start with a cleaned p-type or n-type silicon wafer. Standard RCA
cleaning is typically performed to remove organic and inorganic contaminants.

» Oxide Growth and Patterning: Grow a layer of silicon dioxide (SiOz) on the wafer, typically
through thermal oxidation. Use photolithography and etching (e.g., with buffered hydrofluoric
acid) to define the contact windows where the silicide will be formed.

e Pre-deposition Clean: Immediately before metal deposition, perform a brief dip in a dilute
hydrofluoric acid (HF) solution to remove the native oxide from the silicon surface in the
contact windows.

» Nickel Deposition: Deposit a thin film of nickel (Ni), typically 10-30 nm, over the entire wafer
surface using a physical vapor deposition technique like sputtering or electron beam
evaporation. A capping layer, such as titanium (Ti) or titanium nitride (TiN), can be deposited
on top of the nickel to prevent oxidation during annealing.
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» First Rapid Thermal Annealing (RTA-1): Perform a rapid thermal anneal at a relatively low
temperature, around 300-350°C, in a nitrogen (Nz) atmosphere. This step promotes the
reaction of nickel with silicon to form the high-resistance NizSi phase in the contact windows.

o Selective Etching: Remove the unreacted nickel and the capping layer from the oxide
regions. A wet etch solution, such as a mixture of sulfuric acid (H2S0Oa4) and hydrogen
peroxide (H20:2), can be used for this purpose. This step leaves the Niz2Si only in the desired
contact areas.

o Second Rapid Thermal Annealing (RTA-2): Perform a second rapid thermal anneal at a
higher temperature, typically between 450°C and 600°C, in a nitrogen atmosphere. This
converts the high-resistance Ni2Si phase into the desired low-resistance NiSi phase.

Aluminum (Al) Ohmic Contact Fabrication

The fabrication of aluminum ohmic contacts is a more straightforward process but requires
careful control of the annealing step to prevent junction spiking.

o Substrate Preparation: Begin with a cleaned silicon wafer with predefined active areas.

» Oxide Patterning: Similar to the NiSi process, use photolithography and etching to open
contact windows in an insulating oxide layer.

» Pre-deposition Clean: Perform an HF dip to remove the native oxide from the silicon surface
just before aluminum deposition.

e Aluminum Deposition: Deposit a layer of aluminum, often with a small percentage of silicon
(Al-Si alloy) to reduce junction spiking, using sputtering or evaporation. The thickness is
typically in the range of 100-500 nm.

e Lift-off or Etching:

o Lift-off: If a photoresist pattern was created before deposition, the metal on top of the resist
can be "lifted off" by dissolving the resist, leaving the metal only in the contact windows.

o Etching: Alternatively, the entire wafer can be coated with aluminum, followed by
photolithography to pattern the desired contact areas, and then a wet or dry etch to
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remove the unwanted aluminum.

 Sintering (Annealing): Anneal the wafer in a forming gas (a mixture of nitrogen and
hydrogen) at a temperature between 400°C and 450°C for about 30 minutes. This step
promotes the alloying of aluminum with silicon to form a good ohmic contact.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using

the DOT language.
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Nickel Silicide Ohmic Contact

Complex Formation

Higher Junction Leakage Potential Disadvantages

Low Contact Resistivity
Good Thermal Stability

Properties No Superconducting Transition Advantages

Comparison Aluminum Ohmic Contact
Junction Spiking
Electromigration

Superconducting at Low Temp.

Properties

Simple Process
Low Bulk Resistivity
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Nickel Silicide (Salicide) Workflow Aluminum Ohmic Workflow
Si Wafer with Patterned Oxide Si Wafer with Patterned Oxide
l
HF Dip
l
Ni (+ TiN cap) Deposition Al Deposition
l
RTA-1 (NizSi formation) Lift-off or Etch
l
Selective Etch of unreacted Ni Sintering (Alloying)
l
RTA-2 (NiSi formation) Al Ohmic Contact
NiSi Ohmic Contact

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. web.stanford.edu [web.stanford.edu]

2. Comparison of nickel silicide and aluminium ohmic contact metallizations for low-
temperature quantum transport measurements - PMC [pmc.ncbi.nlm.nih.gov]

o 3. researchgate.net [researchgate.net]

e 4. Analysis of Junction Leakage Current Failure of Nickel Silicide Abnormal Growth Using
Advanced Transmission Electron Microscopy | IEEE Journals & Magazine | IEEE Xplore
[ieeexplore.ieee.org]

 To cite this document: BenchChem. [A Comparative Guide to Nickel Silicide and Aluminum
Ohmic Contacts]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3079330#comparison-of-nickel-silicide-and-
aluminium-ohmic-contacts]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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